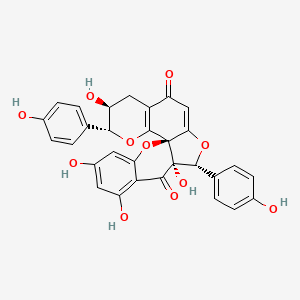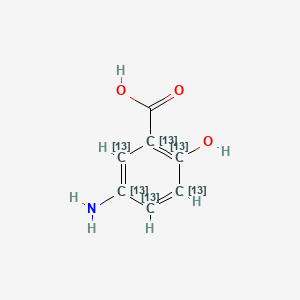
L-Diguluronic acid (disodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Diguluronic acid (disodium) is a linear polysaccharide copolymer composed of two L-guluronic acid units. It is a precursor for the production of alginate, a biopolymer widely used in various applications. This compound is classified as an unbranched polyanionic polysaccharide and is explored as a delivery carrier for antifungal agents .
準備方法
Synthetic Routes and Reaction Conditions: L-Diguluronic acid (disodium) is typically synthesized from alginate, which is extracted from brown seaweed. The alginate is then subjected to enzymatic degradation using alginate lyase, which cleaves the alginate into smaller fragments. These fragments are further purified and separated to obtain L-Diguluronic acid (disodium) .
Industrial Production Methods: In industrial settings, the production of L-Diguluronic acid (disodium) involves the extraction of alginate from seaweed, followed by controlled enzymatic hydrolysis. The resulting oligosaccharides are then purified through processes such as gel filtration chromatography to achieve the desired purity and molecular weight .
化学反応の分析
Types of Reactions: L-Diguluronic acid (disodium) undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Substitution reactions involve the replacement of functional groups with others, often using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous solution.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized derivatives of L-Diguluronic acid.
Reduction: Reduced forms of L-Diguluronic acid.
Substitution: Substituted derivatives with various functional groups.
科学的研究の応用
L-Diguluronic acid (disodium) has a wide range of applications in scientific research:
Chemistry: Used as a precursor for alginate production, which is employed in the synthesis of hydrogels and other materials.
Biology: Explored as a delivery carrier for antifungal agents, enhancing the efficacy of antifungal treatments.
Medicine: Investigated for its potential in drug delivery systems, particularly for its biocompatibility and biodegradability.
Industry: Utilized in the production of biopolymers for various industrial applications, including food additives and wound dressings .
作用機序
L-Diguluronic acid (disodium) exerts its effects primarily through its ability to form alginate. Alginate is known for its gel-forming properties, which are utilized in drug delivery systems. The molecular targets and pathways involved include the interaction with cell membranes and the controlled release of encapsulated drugs. The polyanionic nature of L-Diguluronic acid (disodium) allows it to interact with cationic molecules, facilitating the formation of stable complexes .
類似化合物との比較
L-Guluronic acid: A monomeric form of L-Diguluronic acid.
Alginate: A biopolymer composed of L-guluronic acid and D-mannuronic acid units.
Mannuronic acid: Another monomeric unit found in alginate.
Comparison: L-Diguluronic acid (disodium) is unique due to its linear structure and specific composition of two L-guluronic acid units. This distinguishes it from other similar compounds like alginate, which is a copolymer of L-guluronic acid and D-mannuronic acid. The specific properties of L-Diguluronic acid (disodium) make it particularly suitable for applications in antifungal agent delivery and biopolymer production .
特性
分子式 |
C12H16Na2O13 |
|---|---|
分子量 |
414.23 g/mol |
IUPAC名 |
disodium;(2R,3S,4S,5S,6R)-6-[(2R,3S,4R,5S,6R)-2-carboxylato-4,5,6-trihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C12H18O13.2Na/c13-1-2(14)7(9(18)19)25-12(5(1)17)24-6-3(15)4(16)11(22)23-8(6)10(20)21;;/h1-8,11-17,22H,(H,18,19)(H,20,21);;/q;2*+1/p-2/t1-,2-,3+,4-,5-,6-,7+,8+,11+,12+;;/m0../s1 |
InChIキー |
NTIXLLFKQPXXAX-HXWROTKTSA-L |
異性体SMILES |
[C@@H]1([C@@H]([C@@H](O[C@H]([C@H]1O)O[C@H]2[C@@H]([C@@H]([C@@H](O[C@H]2C(=O)[O-])O)O)O)C(=O)[O-])O)O.[Na+].[Na+] |
正規SMILES |
C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)[O-])O)O)O)C(=O)[O-])O)O.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[Glp5,Sar9] Substance P (5-11)](/img/structure/B12392124.png)













